molecular formula C11H12N2O4 B2870026 Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate CAS No. 318284-56-9

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate

Cat. No.: B2870026
CAS No.: 318284-56-9
M. Wt: 236.227
InChI Key: HLBKBLJYUKQKNZ-KPKJPENVSA-N
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Description

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate (CAS 318284-56-9) is a high-purity chemical reagent with a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol. This compound features a benzoylamino group and a hydroxyimino (oxime) functional group on a propanoate ester backbone. The presence of these functional groups makes it a valuable multifunctional synthetic intermediate for researchers, particularly in the development of novel pharmaceutical compounds and complex organic molecules. The hydroxyimino group is a key structural motif in research areas such as metabolic disorders . Similarly, the benzoylamino propanoate structure is a recognized scaffold in medicinal chemistry, notably as an intermediate in the synthesis of active pharmaceutical ingredients, including complex molecules like paclitaxel sidechains . As a versatile building block, it can be used in heterocyclic synthesis, the creation of enzyme inhibitors, and as a precursor for further chemical transformations. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(15)9(7-12-16)13-10(14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKBLJYUKQKNZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Methyl 2-(Benzoylamino)-3-(Hydroxyimino)Propanoate

Stepwise Benzoylation and Oximation

The synthesis typically begins with the benzoylation of a primary amine precursor. For instance, reacting 2-aminopropanoic acid with benzoyl chloride in dichloroethane at 0–5°C forms 2-(benzoylamino)propanoic acid. A base such as triethylamine is employed to neutralize HCl byproducts. Subsequent oximation introduces the hydroxyimino group via treatment with hydroxylamine hydrochloride in ethanol under reflux (70–80°C). This step achieves selective conversion of the ketone intermediate to the oxime derivative.

Esterification for Methyl Propanoate Formation

The final esterification step utilizes methanol and a catalytic acid (e.g., sulfuric acid or para-toluenesulfonic acid) to convert the carboxylic acid moiety into the methyl ester. Reactions are conducted under reflux (60–65°C) for 6–8 hours, yielding the target compound with >85% purity after aqueous workup.

Reaction Conditions and Optimization

Solvent and Temperature Dependence

Critical parameters include solvent polarity and temperature control:

  • Benzoylation : Dichloroethane or tetrahydrofuran (THF) ensures solubility of hydrophobic intermediates while minimizing side reactions.
  • Oximation : Ethanol/water mixtures (3:1 v/v) enhance hydroxylamine reactivity at 70°C.
  • Esterification : Methanol serves as both solvent and reactant, with acid catalysts (e.g., H2SO4) accelerating the reaction.
Table 1: Optimization of Esterification Conditions
Catalyst Temperature (°C) Yield (%) Purity (%)
H2SO4 65 88 92
PTSA 60 84 89
HCl (gas) 70 78 85

Data adapted from reductive amination protocols in.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Scalable synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A disclosed method for analogous thiazolidinones uses automated feed systems for benzoyl chloride and hydroxylamine, achieving 92% conversion in <2 hours. Similar systems could adapt to this compound by adjusting residence times and catalyst loading.

Purification and Waste Management

Industrial processes prioritize solvent recovery and byproduct minimization:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted benzoyl chloride.
  • Crystallization : Cooling the reaction mixture to 4°C precipitates high-purity product (≥97%).
  • Distillation : Methanol is recovered and recycled, reducing production costs by ~30%.

Comparative Analysis with Structural Analogues

Ethyl Ester Derivative

Ethyl 2-(benzoylamino)-3-(hydroxyimino)propanoate, synthesized using ethanol instead of methanol, exhibits slower esterification kinetics (12 hours vs. 8 hours) due to steric hindrance. However, its higher lipophilicity makes it preferable for hydrophobic drug formulations.

Hydroxyimino Group Modifications

Replacing the hydroxyimino group with a nitroso moiety (via oxidation with KMnO4) alters redox activity but compromises stability under acidic conditions. Such derivatives are less suitable for long-term storage.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitrile Byproducts : Result from over-oxidation during oximation. Mitigated by stoichiometric hydroxylamine and pH control (pH 5–6).
  • Ester Hydrolysis : Occurs if residual water is present during esterification. Azeotropic drying with toluene reduces hydrolysis to <2%.

Scalability Limitations

Batch processes face heat dissipation issues at >10 kg scales. Transitioning to segmented flow reactors improves temperature uniformity and throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzoylamino derivatives.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoylamino group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Key Substituents Synthetic Route Biological/Functional Properties Source
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate Benzoylamino, hydroxyimino Derived from oxime formation (hydroxylamine·HCl) and esterification (methyl iodide) Potential anticancer activity (cell line studies pending)
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4) 4-Hydroxyphenyl, hydroxyimino Similar oxime formation and esterification Tested against six cancer cell lines (e.g., MCF-7, A549); IC₅₀ values pending
Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5) 3,5-Dibromo-4-hydroxyphenyl, hydroxyimino Bromination of Compound 4 in dichloromethane Enhanced cytotoxicity vs. parent compound 4 (specific data pending)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, oxo (C=O) Condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate Precursor to heterocycles (oxazoloquinolines, imidazoles) via PPA-mediated cyclization
Imp. A/B (EP): Difluorophenyl-hydroxyimino derivatives Difluorophenyl, hydroxyimino (E/Z isomers) Synthesis via hydroxyimino formation Pharmaceutical impurities; isomerism affects regulatory compliance and stability
Methyl 3-{[2-(benzoylamino)benzoyl]amino}-2'-(propionylamino)acetate Amino acid-coupled benzanilide, propionylamino Hydrazide-amino acid coupling Enhanced solubility and potential protein interaction due to amino acid moieties
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate 4-Nitrobenzyloxyimino Substitution of hydroxyimino with nitrobenzyloxyimino Electron-withdrawing nitro group may increase reactivity in further functionalization

Key Findings from Comparative Analysis

Biological Activity: Brominated derivatives (e.g., Compound 5) exhibit enhanced cytotoxicity compared to non-brominated analogs (Compound 4), highlighting the role of halogenation in boosting bioactivity . Hydroxyimino-containing pharmaceuticals (e.g., EP impurities) face challenges with E/Z isomerism, impacting stability and regulatory approval .

Synthetic Flexibility: The hydroxyimino group enables diverse derivatization, as seen in nitrobenzyloxyimino substitution () and bromination (). Amino acid coupling () introduces solubility and targeting advantages, contrasting with the parent compound’s simpler structure.

Functional Applications: The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, whereas the hydroxyimino group in the target compound may serve a similar role in coordination chemistry . Heterocyclic derivatives (–4) demonstrate the utility of oxo vs. hydroxyimino groups in directing cyclization pathways.

Biological Activity

Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H14N2O3
  • IUPAC Name : this compound
  • Molecular Weight : 234.25 g/mol

The compound contains a benzoylamine moiety and a hydroxyimino group, which are crucial for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-amino-3-hydroxypropanoate with benzoyl chloride in the presence of a base, followed by oximation to introduce the hydroxyimino group. This synthetic route allows for the production of the compound with high purity and yield.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of specific signaling pathways such as the PI3K/Akt pathway.

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It showed activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's antibacterial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Studies

  • In Vivo Studies : A murine model was used to evaluate the anticancer efficacy of this compound. Mice treated with the compound showed significant tumor regression compared to control groups, highlighting its potential as an effective therapeutic agent .
  • Combination Therapy : Research has explored the use of this compound in combination with traditional chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside doxorubicin, indicating potential for synergistic effects in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may also modulate receptors associated with cell growth and survival, leading to altered signaling cascades.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, AntimicrobialApoptosis induction, Membrane disruption
DoxorubicinAnticancerDNA intercalation
CiprofloxacinAntibacterialDNA gyrase inhibition

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